Ortho-Benzoyl Pharmacophore for BCL-X1 Inhibition
2-Benzoyl-N-phenylbenzene-1-sulfonamide (CAS 18963-28-5) embodies the minimal core pharmacophore defined in patent literature for N-benzoyl arylsulfonamide BCL-X1 inhibitors. The ortho-benzoyl substitution pattern is a structural requirement explicitly encompassed within the generic Markush formula of the foundational Abbott patent family, which claims N-benzoyl arylsulfonamides as BCL-X1 inhibitors useful for promoting apoptosis [1]. The unsubstituted N-phenylbenzenesulfonamide analog (CAS 1678-25-7), which lacks the benzoyl moiety entirely, falls outside this pharmacophore definition and is not claimed as a BCL-X1 inhibitor. This structural distinction establishes CAS 18963-28-5 as a core representative of the N-benzoyl arylsulfonamide apoptosis promoter chemotype.
| Evidence Dimension | Presence of N-benzoyl arylsulfonamide pharmacophore required for BCL-X1 inhibition |
|---|---|
| Target Compound Data | Contains ortho-benzoyl substitution on N-phenylbenzenesulfonamide scaffold |
| Comparator Or Baseline | N-phenylbenzenesulfonamide (CAS 1678-25-7) — no benzoyl moiety present |
| Quantified Difference | Qualitative structural difference; quantitative BCL-X1 binding or functional inhibition data for CAS 18963-28-5 specifically are not available in public literature |
| Conditions | Patent-defined structural criteria for BCL-X1 inhibitor activity (United States Patent US7504512 and related family) |
Why This Matters
This structural distinction defines membership in a patent-protected pharmacophore class for which the unsubstituted parent scaffold is excluded, directly impacting compound selection for apoptosis or oncology research programs.
- [1] Augeri DJ, Baumeister SA, Bruncko M, et al. N-acylsulfonamide apoptosis promoters. United States Patent US7504512. March 17, 2009. View Source
